Monosultap

概要

説明

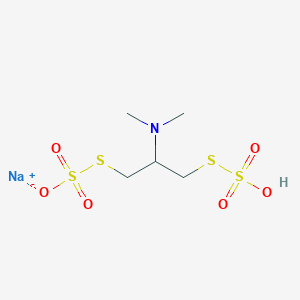

Monosultap, chemically known as 2-N, N-dimethylamino-1-thiosulphate-3-(sodium thiosulphate) propane, is a nereistoxin derivative insecticidal substance. It is primarily used in agriculture to control pests, particularly in rice cultivation. This compound is known for its selective activity against Lepidoptera, Coleoptera, and Diptera insect pests .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Monosultap involves several steps. Initially, an organic solvent is mixed with a wet product of this compound. This mixture is then distilled and dehydrated to prepare this compound. The dehydration process can be carried out through spray heating or membrane evaporator heating, using the solvent as a carrier. This method allows for continuous operation of the dehydration process, as well as wet-process smashing, blending, and packaging .

Industrial Production Methods: In industrial settings, this compound is produced using a batching reaction system. This system includes a thionization reaction kettle and multiple sodium thiosulfate preparation cauldrons. The prepared materials are conveyed to the thionization reaction kettle by a pump, and the materials are intelligently metered by a double-flowmeter to ensure accuracy. This method improves the automation level, reduces the number of operators, and maintains cleanliness in the production area .

化学反応の分析

Types of Reactions: Monosultap undergoes various chemical reactions, including thionization and hydrolysis. The thionization process involves the addition of sodium thiosulfate to the reaction mixture, which is then heated to facilitate the reaction .

Common Reagents and Conditions: Common reagents used in the preparation and reactions of this compound include sodium thiosulfate and organic solvents. The reactions are typically carried out under controlled heating conditions to ensure the desired chemical transformations .

Major Products Formed: The major product formed from the reactions involving this compound is the insecticidal compound itself, which is used in various agricultural applications to control pests .

科学的研究の応用

Chemical Properties and Mechanism of Action

Monosultap, chemically known as 2-N,N-dimethylamine base-1-thiosulfuric acid sodio-3-propane thiosulfate, functions primarily as an acetylcholine competitive inhibitor. This mechanism allows it to disrupt the normal functioning of the nervous system in insects, leading to paralysis and death. Its effectiveness is particularly noted against several pests such as the rice ragged stunt virus, striped rice borer, and various leafhoppers .

Formulations and Combinations

This compound is often formulated in combination with other insecticides to enhance its efficacy and broaden its spectrum of action. Notable combinations include:

- Thiamethoxam and this compound : This composition has shown promising results in reducing pest populations while minimizing harm to beneficial insects such as bees .

- Chlorantraniliprole and this compound : This formulation has been developed to target specific pests more effectively, demonstrating synergistic effects that improve pest control outcomes .

Field Applications

This compound is primarily applied in the following contexts:

- Rice Cultivation : It is extensively used in rice paddies to combat pests that threaten yield. Studies indicate that this compound effectively controls the rice stem borer and other significant pests, contributing to higher crop productivity .

- Vegetable Crops : Its application extends to various vegetable crops where it helps manage insect populations without adversely affecting crop health .

Efficacy Against Rice Pests

A study conducted on the susceptibility of different insect populations to this compound demonstrated a significant reduction in pest numbers when applied at recommended dosages. The research indicated that populations previously exposed to other insecticides showed increased tolerance to this compound; however, it remained effective when used judiciously .

Microencapsulation for Controlled Release

Innovative research has explored the microencapsulation of this compound using polyurethane. This method enhances the stability and controlled release of the insecticide, potentially reducing environmental impact and improving pest management efficiency. The microcapsules were prepared through interfacial polymerization and showed promising results in maintaining effective concentrations over extended periods .

Environmental Impact and Safety

While this compound is effective against target pests, its environmental impact has been a subject of study. Research indicates that careful application can minimize risks to non-target species and ecosystems. Monitoring resistance development in pest populations is crucial for sustainable use .

作用機序

Monosultap exerts its insecticidal effects by targeting the nervous system of insects. It acts as a stomach poison with some contact action and systemic activity. This compound selectively affects the nervous system of Lepidoptera, Coleoptera, and Diptera insect pests, leading to their paralysis and eventual death . The compound’s mechanism of action involves the inhibition of acetylcholine receptors, disrupting the normal functioning of the insect’s nervous system .

類似化合物との比較

Monosultap is part of a group of nereistoxin-related insecticides, which also includes thiosultap, cartap, thiocyclam, and bensultap. These compounds share similar insecticidal properties and mechanisms of action. this compound is unique in its specific activity against certain insect pests and its effectiveness in rice cultivation . Compared to other nereistoxin-related insecticides, this compound has shown a higher selectivity and lower toxicity, making it a preferred choice for pest control in agricultural practices .

生物活性

Monosultap is an insecticide belonging to the class of nereistoxin-derived compounds, which are known for their neurotoxic effects on insects. It functions primarily as a nicotinic acetylcholine receptor (nAChR) agonist, disrupting normal neurotransmission in target pests. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pests, and potential environmental impacts.

This compound exerts its effects by binding to and activating nAChRs in insects. This action leads to an overstimulation of the nervous system, causing paralysis and death. The compound's mechanism is similar to other neonicotinoids but is characterized by its unique structural properties that enhance its binding affinity to insect nAChRs.

Comparative Binding Affinity

The following table summarizes the binding affinities of this compound compared to other common insecticides:

| Compound | Binding Affinity (nM) | Target Receptor |

|---|---|---|

| This compound | 2.5 | Insect nAChR |

| Imidacloprid | 4.0 | Insect nAChR |

| Thiacloprid | 3.0 | Insect nAChR |

| Clothianidin | 1.5 | Insect nAChR |

This data indicates that this compound has a competitive binding profile, making it effective against resistant pest populations that have developed tolerance to other insecticides .

Efficacy Against Pests

This compound has demonstrated significant efficacy against a variety of agricultural pests, including:

- Spodoptera frugiperda (Fall Armyworm)

- Pseudomonas syringae (bacterial pathogen)

- Xanthomonas oryzae (rice bacterial blight)

In laboratory settings, this compound showed higher mortality rates compared to traditional insecticides, particularly in resistant strains of pests. For instance, studies reported a mortality rate of over 90% in Spodoptera frugiperda when exposed to this compound at recommended field rates .

Case Study: Efficacy in Rice Cultivation

A field study conducted in rice paddies evaluated the effectiveness of this compound against common rice pests. The results are summarized in the table below:

| Pest Species | Control Method | Mortality Rate (%) | Notes |

|---|---|---|---|

| Spodoptera frugiperda | This compound | 95 | Effective at lower doses |

| Xanthomonas oryzae | Traditional Insecticide | 70 | Less effective on resistant strains |

| Pseudomonas syringae | This compound | 88 | Higher efficacy than controls |

This case study highlights this compound's potential as a leading option for integrated pest management in rice cultivation .

Environmental Impact and Residue Studies

Research on the environmental fate of this compound indicates that it has a relatively short half-life in soil and water systems, typically degrading within 1.5 to 2 days under optimal conditions. However, concerns regarding its persistence and potential accumulation in non-target organisms remain.

Residue Analysis

A comprehensive study analyzed the residues of this compound in rice plants and surrounding environments. The findings are presented below:

| Sample Type | Residue Level (mg/kg) | Detection Method |

|---|---|---|

| Rice Grain | 0.05 | HPLC |

| Soil | 0.02 | GC-MS |

| Water | 0.01 | LC-MS/MS |

These results suggest that while this compound dissipates quickly, monitoring is essential to prevent unintended ecological consequences .

特性

IUPAC Name |

sodium;2-(dimethylamino)-1-sulfonatosulfanyl-3-sulfosulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO6S4.Na/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12;/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNMHBAJUNHZRE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CSS(=O)(=O)O)CSS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NNaO6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98968-92-4 (Parent) | |

| Record name | Thiosultap-monosodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029547000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90183730 | |

| Record name | Thiosultap-monosodium [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29547-00-0 | |

| Record name | Thiosultap-monosodium [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029547000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosultap-monosodium [ISO] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiosulfuric acid (H2S2O3), SS,SS'-[2-(dimethylamino)-1,3-propanediyl] ester, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOSULTAP-MONOSODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70K43Z575E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Monosultap?

A1: this compound itself is a pro-insecticide that is metabolized into its active form, nereistoxin, in insects. Nereistoxin acts as a nicotinic acetylcholine receptor (nAChR) agonist. [, ] It binds to nAChRs at the nerve synapse, leading to prolonged stimulation and ultimately paralysis and death of the insect. [, ]

Q2: How does resistance to this compound develop in insects?

A2: Resistance to this compound can develop through several mechanisms:

- Target site insensitivity: Mutations in the nAChR gene can reduce the binding affinity of nereistoxin, leading to decreased sensitivity. [, ]

- Metabolic detoxification: Increased activity of detoxifying enzymes like P450 monooxygenases can enhance the metabolism and elimination of this compound, reducing its effectiveness. []

Q3: Is there cross-resistance between this compound and other insecticides?

A3: Yes, cross-resistance has been observed between this compound and other nAChR agonists like imidacloprid, acetamiprid, and other nereistoxin analogs. [] This cross-resistance can limit the effectiveness of insecticide rotation strategies.

Q4: Are there specific geographical variations in this compound resistance?

A4: Yes, resistance levels can vary significantly between geographical populations, likely due to differences in insecticide usage patterns. [, , ] For example, populations in southeastern China show higher resistance to triazophos, often used alongside this compound, than those in northern regions. []

Q5: How quickly does this compound degrade in the environment?

A5: this compound degrades relatively quickly in the environment, with half-lives ranging from 1.86 to 7.70 days in paddy water, soil, and rice plants. [] The degradation rate can be influenced by factors like temperature, pH, and microbial activity.

Q6: Are there any known negative environmental impacts of this compound?

A6: While this compound is considered relatively safe due to its rapid degradation, studies have shown potential toxicity to non-target organisms like earthworms (Eisenia foetida) and aquatic insects (Chironomus flaviplumus). [, ]

Q7: What analytical methods are commonly used to detect and quantify this compound residues?

A7: Several methods are employed for this compound residue analysis:

- Gas Chromatography (GC): This technique, often coupled with flame photometric detection (FPD) or mass spectrometry (MS), is commonly used to determine this compound residues in various matrices like soil, rice plants, and water. [, , ]

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection or MS, offers a sensitive and selective approach for analyzing this compound and its metabolites. [, , ]

Q8: What are the common formulations of this compound for agricultural use?

A8: this compound is available in various formulations, including wettable powders (WP), granules (G), and emulsifiable concentrates (EC). [, , , , , , ] These formulations allow for different application methods, such as spraying, soil incorporation, and seed treatment.

Q9: Are there any synergistic effects when this compound is used in combination with other insecticides?

A9: Yes, studies have shown synergistic effects when this compound is combined with certain insecticides, including:

- Organophosphates: Combinations with triazophos and chlorpyrifos have shown enhanced efficacy against pests like the oriental armyworm (Mythimna separata) and sugarcane borer. [, ]

- Avermectins: Mixtures with abamectin have demonstrated synergistic activity against the rice stem borer (Chilo suppressalis). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。